molecular formula C10H14O2 B1344360 2,6-Dimethylocta-2,6-dienedial

2,6-Dimethylocta-2,6-dienedial

Cat. No.: B1344360
M. Wt: 166.22 g/mol
InChI Key: GRHWFPUCRVCMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-2,6-dienedial can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyl-2,6-octadiene using oxidizing agents such as potassium permanganate or ozone . The reaction conditions typically include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-2,6-dienedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylocta-2,6-dienedial has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-2,6-dienedial involves its reactive aldehyde groups and conjugated diene system. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The conjugated diene system can participate in electrophilic addition reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylocta-2,6-dienedial is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This combination of features makes it particularly useful in synthetic chemistry and potential biological applications .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2,6-dimethylocta-2,6-dienedial

InChI

InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3

InChI Key

GRHWFPUCRVCMRY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)CCC=C(C)C=O

Origin of Product

United States

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